molecular formula C8H6Br4 B12214825 1,4-Dibromo-2,3-bis(bromomethyl)benzene

1,4-Dibromo-2,3-bis(bromomethyl)benzene

Cat. No.: B12214825
M. Wt: 421.75 g/mol
InChI Key: YCKCSLFYFZNQDL-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,3-bis(bromomethyl)benzene is a polybrominated aromatic compound with the molecular formula C8H6Br4. It is known for its unique structure, which includes two bromine atoms attached to the benzene ring and two bromomethyl groups.

Preparation Methods

The synthesis of 1,4-Dibromo-2,3-bis(bromomethyl)benzene typically involves the bromination of 1,4-dibromo-2,3-dimethylbenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial production methods may involve similar bromination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

1,4-Dibromo-2,3-bis(bromomethyl)benzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromomethyl groups typically yields carboxylic acids, while substitution reactions can produce a variety of functionalized benzene derivatives .

Scientific Research Applications

1,4-Dibromo-2,3-bis(bromomethyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: Research into its potential use as a precursor for the synthesis of pharmaceutical compounds is ongoing.

    Industry: It is used in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism by which 1,4-Dibromo-2,3-bis(bromomethyl)benzene exerts its effects involves the interaction of its bromine atoms with various molecular targets. In substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. In oxidation reactions, the bromomethyl groups are converted to carboxylic acids through the transfer of electrons .

The molecular pathways involved in these reactions include the formation of intermediates such as carbocations or radicals, which then undergo further transformations to yield the final products .

Comparison with Similar Compounds

1,4-Dibromo-2,3-bis(bromomethyl)benzene can be compared with other similar compounds, such as:

    1,4-Dibromo-2,5-bis(bromomethyl)benzene: This compound has a similar structure but with the bromomethyl groups in different positions.

    1,3-Bis(bromomethyl)benzene: This compound has two bromomethyl groups attached to the benzene ring at the 1 and 3 positions.

    1,2-Bis(bromomethyl)benzene: This compound has the bromomethyl groups at the 1 and 2 positions.

Properties

Molecular Formula

C8H6Br4

Molecular Weight

421.75 g/mol

IUPAC Name

1,4-dibromo-2,3-bis(bromomethyl)benzene

InChI

InChI=1S/C8H6Br4/c9-3-5-6(4-10)8(12)2-1-7(5)11/h1-2H,3-4H2

InChI Key

YCKCSLFYFZNQDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Br)CBr)CBr)Br

Origin of Product

United States

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